Synthesis and Characterization of 6-Azaspirononan-5-one: A Technical Guide to Spirocyclic Lactam Scaffolds
Synthesis and Characterization of 6-Azaspirononan-5-one: A Technical Guide to Spirocyclic Lactam Scaffolds
Synthesis and Characterization of 6-Azaspiro[1]nonan-5-one: A Technical Guide to Spirocyclic Lactam Scaffolds
Executive Summary & Strategic Context
In modern medicinal chemistry, the over-reliance on flat, sp²-hybridized aromatic systems has been linked to high clinical attrition rates due to poor physicochemical properties (e.g., low solubility, off-target promiscuity). The paradigm shift toward increasing the three-dimensionality of drug candidates—famously termed the [1]—has elevated the importance of spirocyclic scaffolds.
6-Azaspiro[1]nonan-5-one is a conformationally restricted, highly sp³-rich caprolactam bioisostere. By incorporating a spiro-fused cyclopropane ring beta to the lactam carbonyl, this scaffold rigidifies the azepane ring, lowers lipophilicity (logP), and provides a unique vector for functionalization. This whitepaper details a scalable, self-validating synthetic route and the rigorous analytical framework required to isolate and characterize this specific regioisomer.
Retrosynthetic Strategy & Pathway Design
The synthesis of 6-azaspiro[1]nonan-5-one requires precise control over both the cyclopropanation of a six-membered ring and the subsequent ring expansion.
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Ring Expansion : The 7-membered lactam is constructed via a Beckmann rearrangement of a spirocyclic ketoxime.
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Spirocycle Formation : The spiro[2]octane core is accessed via cyclopropanation of an exocyclic double bond.
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Precursor Selection : To prevent enolization issues, 1,4-dioxaspiro[4.5]decan-7-one (the mono-ethylene acetal of 1,3-cyclohexanedione) is used as the starting material.
Fig 1. Five-step synthetic workflow for 6-azaspiro[1]nonan-5-one.
Step-by-Step Experimental Methodologies
As a self-validating system, each protocol below includes specific In-Process Controls (IPCs) to ensure the causality of the reaction can be verified before proceeding to the next stage.
Step 1: Wittig Olefination
Causality: Direct olefination of 1,3-cyclohexanedione fails due to competitive enolization. The mono-ketal protects one carbonyl, allowing the ylide to attack the isolated C7 ketone cleanly.
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Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.2 M) under N₂ at 0 °C.
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Add potassium tert-butoxide (1.15 equiv) portion-wise. Stir for 30 mins until a bright yellow ylide solution forms.
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Add 1,4-dioxaspiro[4.5]decan-7-one (1.0 equiv) dropwise. Warm to room temperature and stir for 4 hours.
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IPC : Check by TLC (Hexane/EtOAc 8:2). The product is non-polar and stains bright yellow with KMnO₄ (indicating the alkene).
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Quench with saturated aqueous NH₄Cl, extract with MTBE, and concentrate. Triturate the residue with hexane to precipitate triphenylphosphine oxide. Filter and evaporate to yield 7-methylene-1,4-dioxaspiro[4.5]decane .
Step 2: Furukawa-Modified Simmons-Smith Cyclopropanation
Causality: The classic Zn-Cu couple is heterogeneous and often sluggish. The [2] utilizes homogeneous diethylzinc (Et₂Zn), providing enhanced electrophilicity and superior reproducibility for sterically demanding exocyclic olefins.
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Dissolve the alkene from Step 1 (1.0 equiv) in anhydrous DCM (0.1 M) under N₂ at 0 °C.
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Carefully add Et₂Zn (1.0 M in hexanes, 2.0 equiv).
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Add diiodomethane (CH₂I₂, 2.0 equiv) dropwise over 30 mins. Stir at 0 °C for 1 hour, then warm to room temperature for 12 hours.
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IPC : ¹H NMR of a crude aliquot must show the complete disappearance of the terminal alkene protons at δ 4.7 ppm and the appearance of cyclopropyl protons at δ 0.3–0.5 ppm.
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Quench cautiously with 1M HCl. Extract with DCM, wash with saturated Na₂S₂O₃ (to remove residual iodine), dry over Na₂SO₄, and concentrate to yield spiro[2]octan-5-one ethylene acetal .
Step 3 & 4: Deprotection and Oxime Formation
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Deprotection : Dissolve the ketal in THF/2M HCl (1:1) and stir at room temperature for 2 hours. Extract with EtOAc to yield crude spiro[2]octan-5-one . (IPC: TLC stains orange with 2,4-DNP).
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Oxime Formation : Dissolve the ketone in ethanol. Add hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (1.5 equiv). Reflux for 3 hours.
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Evaporate the ethanol, partition between water and EtOAc, and concentrate the organic layer to yield spiro[2]octan-5-one oxime as a mixture of E and Z isomers.
Step 5: Regioselective Beckmann Rearrangement
Causality: The [3] of unsymmetrical cyclohexanones is governed by the anti-periplanar migration of the group opposite to the oxime hydroxyl. Because the spiro cyclopropane at C3 exerts steric bulk, the oxime forms as a thermodynamic mixture. Rearrangement yields two regioisomers: the target 6-aza lactam (migration of C6) and the byproduct 5-aza lactam (migration of C4).
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Dissolve the oxime (1.0 equiv) in anhydrous acetonitrile. Add p-toluenesulfonyl chloride (TsCl, 1.2 equiv) and DMAP (0.1 equiv).
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Reflux for 12 hours. The acidic conditions allow for oxime equilibration, while the tosylate acts as an exceptional leaving group.
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IPC : TLC (DCM/MeOH 9:1) will show two highly polar spots (staining heavily with I₂).
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Quench with water, extract with EtOAc, and purify via flash column chromatography (gradient elution: 100% DCM to 90:10 DCM/MeOH) to separate the regioisomers.
Regiochemical Control & Analytical Characterization
Differentiating the 6-aza target from the 5-aza byproduct is the most critical analytical challenge in this workflow. Standard 1D ¹H NMR is insufficient due to overlapping aliphatic signals. We rely on the isolated C4 methylene protons and 2D HMBC (Heteronuclear Multiple Bond Correlation) to establish absolute regiochemistry.
Data Presentation: Physicochemical & NMR Signatures
| Parameter | 6-Azaspiro[1]nonan-5-one (Target) | Diagnostic Significance |
| Molecular Weight | 139.19 g/mol | Confirms successful ring expansion (M+H = 140.1). |
| IR Spectroscopy | ~1650 cm⁻¹ (C=O), ~3200 cm⁻¹ (N-H) | Confirms the presence of the secondary caprolactam. |
| ¹H NMR: C4 Protons | Singlet at δ 2.2 ppm | Critical: In the 6-aza isomer, C4 is flanked by the quaternary spiro carbon and the carbonyl, resulting in an isolated spin system (singlet). |
| ¹H NMR: C7 Protons | Multiplet at δ 3.2 ppm | Represents the CH₂ group alpha to the nitrogen atom. |
| ¹H NMR: Cyclopropane | Multiplets at δ 0.3–0.5 ppm (4H) | Confirms the integrity of the spirocyclic system. |
| ¹³C NMR: C=O / C-N | δ 175.0 ppm (C=O), δ 40.5 ppm (C7) | Carbonyl shift is characteristic of a 7-membered lactam. |
HMBC Regiochemical Logic
To definitively prove that the isolated material is the 6-aza isomer and not the 5-aza isomer, we trace the 3-bond correlations from the C4 protons and the NH proton.
Fig 2. HMBC NMR logic for differentiating lactam regioisomers.
Explanation of Causality in NMR:
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If the product is 6-azaspiro[1]nonan-5-one: The C4 protons (δ 2.2) will show a strong ³J HMBC cross-peak to the carbonyl carbon (δ 175). The NH proton will show correlations to C7 and C8, but not to the spiro cyclopropane carbons.
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If the product is 5-azaspiro[1]nonan-6-one: The nitrogen is adjacent to C4. The C4 protons will shift downfield to ~δ 3.1 ppm and will couple directly to the NH. The NH proton will show a strong ³J correlation directly to the spiro cyclopropane carbons (C1/C2), definitively identifying it as the byproduct.
References
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]
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Furukawa, J., Kawabata, N., & Nishimura, J. (1966). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. National Library of Medicine (PMC).[Link]
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Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Organic Chemistry Portal.[Link]
